molecular formula C7H12IN3O2S B2542224 3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide CAS No. 1946822-48-5

3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide

Cat. No.: B2542224
CAS No.: 1946822-48-5
M. Wt: 329.16
InChI Key: GKLPPIWZIMAOJP-UHFFFAOYSA-N
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Description

3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide typically involves a sequence of reactions starting from readily available precursors. One common method includes the [3 + 2] cycloaddition reaction, followed by functional group modifications to introduce the iodo and sulfonamide groups . The reaction conditions often involve the use of transition-metal catalysts and photoredox reactions to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup . The scalability of these methods ensures that the compound can be produced efficiently for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. Additionally, the iodo group can enhance the compound’s binding affinity to target proteins, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonic acid
  • 3-Iodo-1-(2-methylpropyl)pyrazole-4-amine
  • 3-Iodo-1-(2-methylpropyl)pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 3-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the iodo and sulfonamide groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

3-iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12IN3O2S/c1-5(2)3-11-4-6(7(8)10-11)14(9,12)13/h4-5H,3H2,1-2H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLPPIWZIMAOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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